molecular formula C16H15N3OS B2466764 N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide CAS No. 538338-64-6

N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide

Cat. No.: B2466764
CAS No.: 538338-64-6
M. Wt: 297.38
InChI Key: OAMDCQRJZQKBTG-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The presence of the carbothioamide group further enhances its potential biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

Scientific Research Applications

N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for potential anticancer and anti-inflammatory activities.

Future Directions

Imidazole and benzimidazole-based drug discovery and development is an active research area with infinite potentiality . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in a number of areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide typically involves the reaction of 4-ethoxyaniline with 2-mercaptobenzimidazole under specific conditions. One common method includes the use of dithioacid and anisidine as starting materials. The reaction is carried out in ethanol, and the product is obtained with a yield of around 58% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted benzimidazole derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit elastase, an enzyme involved in inflammation, by binding to its active site. Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, stabilizing the complex and inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide
  • N-(4-chlorophenyl)-1H-benzo[d]imidazole-2-carbothioamide
  • N-(4-bromophenyl)-1H-benzo[d]imidazole-2-carbothioamide

Uniqueness

N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with different substituents, the ethoxy group may enhance its ability to interact with specific molecular targets, potentially leading to improved efficacy in its biological applications .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1H-benzimidazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-20-12-9-7-11(8-10-12)17-16(21)15-18-13-5-3-4-6-14(13)19-15/h3-10H,2H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMDCQRJZQKBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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